N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
Chemical Identity and Nomenclature of N-[(3,5-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is N-[(3,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine . The name reflects its structure:
- A pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) serves as the core.
- A methyl group ($$-\text{CH}_3$$) is attached to the pyrazole’s 1-position.
- An amine group ($$-\text{NH}2$$) at the 4-position is connected via a methylene bridge ($$-\text{CH}2-$$) to a 3,5-difluorophenyl group (a benzene ring with fluorine atoms at the 3 and 5 positions).
The structural formula is represented as:
$$ \text{CN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F} $$
This SMILES notation codifies the connectivity of atoms, while the InChIKey HHOAYXKXVSEYSA-UHFFFAOYSA-N provides a unique identifier for computational referencing.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{11}\text{F}{2}\text{N}{3} $$ | |
| Molecular Weight | 223.22 g/mol | |
| SMILES | CN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F | |
| InChIKey | HHOAYXKXVSEYSA-UHFFFAOYSA-N |
Alternative Naming Conventions and Registry Identifiers
This compound is cataloged under multiple synonyms and registry numbers:
- STL586403 : A vendor-specific identifier used in chemical databases.
- AKOS000317198 : Another commercial designation for procurement purposes.
- PubChem CID 19625714 : A unique identifier in the PubChem database.
Notably, the compound lacks a publicly disclosed CAS number in the reviewed sources, which is common for recently synthesized or proprietary molecules. Its hydrochloride salt form, N-(3,5-difluorobenzyl)-1-methyl-1H-pyrazol-4-amine hydrochloride , is separately indexed under PubChem CID 126967393, highlighting its potential utility in pharmaceutical salt formulations.
Isomeric Considerations and Stereochemical Analysis
The compound’s structure precludes significant isomeric diversity:
- Positional Isomerism : The fluorine atoms on the benzyl group are fixed at the 3 and 5 positions, eliminating positional isomers for the aromatic ring. Similarly, the methyl and amine groups on the pyrazole ring occupy defined positions (1 and 4, respectively).
- Stereoisomerism : No chiral centers exist in the molecule. The methylene bridge ($$-\text{CH}_2-$$) between the pyrazole and benzyl groups does not introduce stereochemistry, as it lacks tetrahedral geometry.
- Tautomerism : The pyrazole ring’s 1-methyl substitution locks the nitrogen atoms’ positions, preventing tautomeric shifts.
This structural rigidity simplifies its synthetic and analytical characterization, as no enantiomeric or diastereomeric forms require resolution.
Properties
Molecular Formula |
C11H11F2N3 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11F2N3/c1-16-7-11(6-15-16)14-5-8-2-9(12)4-10(13)3-8/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
HHOAYXKXVSEYSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A common method for pyrazole synthesis involves reacting hydrazines with 1,3-diketones. For example, methylhydrazine reacts with acetylacetone derivatives to form 1-methyl-1H-pyrazol-4-amine intermediates. Adjustments to this approach for the target compound include:
-
Using 2,2-difluoroacetyl halides to introduce fluorine atoms during cyclization.
-
Optimizing cyclization catalysts such as sodium iodide to enhance yields.
Example Protocol
-
Cyclocondensation : Methylhydrazine reacts with a difluoroacetylated diketone precursor in tetrahydrofuran (THF) at 0–5°C.
-
N-Alkylation : The resulting pyrazole-4-amine is treated with (3,5-difluorophenyl)methyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C.
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclocondensation | Methylhydrazine, NaI, THF, 0°C | 72% | Regioselectivity control |
| N-Alkylation | (3,5-Difluorophenyl)methyl bromide, K₂CO₃, CH₃CN | 65% | Steric hindrance |
Reductive Amination Pathway
Ketone Intermediate Preparation
A reductive amination approach avoids harsh alkylation conditions. The protocol involves:
-
Synthesizing 1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of 1-methylpyrazole.
-
Condensing the aldehyde with (3,5-difluorophenyl)methylamine using NaBH₃CN as a reducing agent.
Optimization Insights
-
Solvent choice : Dichloromethane (DCM) improves imine formation efficiency compared to polar solvents.
-
Temperature : Reactions performed at 25°C prevent premature reduction of the aldehyde.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
While less common for amines, Suzuki coupling can link pre-functionalized pyrazole boronic esters to halogenated (3,5-difluorophenyl)methyl groups. For instance:
-
Boronate ester synthesis : 1-Methyl-4-bromo-1H-pyrazole reacts with bis(pinacolato)diboron under Pd catalysis.
-
Coupling : The boronate intermediate couples with (3,5-difluorophenyl)methyl iodide using Pd(PPh₃)₄ and K₂CO₃ in dioxane.
Purification and Characterization
Recrystallization Techniques
Crude products are purified using mixed solvents:
Spectroscopic Confirmation
-
¹H NMR : Distinct signals for pyrazole C-H (δ 7.8–8.2 ppm) and difluorophenyl protons (δ 6.9–7.3 ppm).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation + Alkylation | 65 | 92 | Moderate |
| Reductive Amination | 58 | 89 | High |
| Suzuki Coupling | 70 | 94 | Low |
Key Observations
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Fluorine Substitution: The 3,5-difluorophenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 4h or 5i, which rely on sulfonyl or trifluoromethyl groups for similar effects .
- Pyrazole Core Modifications: The 1-methylpyrazole in the target compound contrasts with 1,3-dimethylpyrazole in CAS 937602-83-0.
- Carboxamide vs. Amine Functionality : Unlike carboxamide-containing analogs (6b, 4h, 5i), the target compound’s primary amine may facilitate hydrogen bonding with acidic residues in biological targets, a feature critical for kinase inhibition .
Q & A
Basic: What are the standard synthetic routes for N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Condensation : React a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-4-amine) with a benzylating agent like 3,5-difluorobenzyl bromide. This step often requires a base such as cesium carbonate and a polar solvent (e.g., DMSO) at moderate temperatures (35–60°C) .
Reduction : If intermediates contain reducible groups (e.g., nitro or carbonyl), catalytic hydrogenation or sodium borohydride may be employed .
Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the product. Yield optimization may require inert atmospheres to prevent side reactions .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For example, the difluorophenyl group shows distinct splitting patterns in H NMR .
- HRMS : High-resolution mass spectrometry validates the molecular formula (CHFN) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles, especially for fluorine interactions. SHELX software refines crystallographic data .
Advanced: How can researchers address contradictions in reported synthetic yields or purity?
Methodological Answer:
Discrepancies often arise from:
- Reaction Conditions : Variations in temperature, solvent (e.g., DMF vs. DMSO), or catalyst (e.g., Cu(I) vs. Pd) impact yields. Systematic optimization via Design of Experiments (DoE) is recommended .
- Purification Methods : HPLC or recrystallization may improve purity compared to standard column chromatography .
- Analytical Consistency : Cross-validate results using multiple techniques (e.g., NMR, LC-MS) to rule out impurities .
Advanced: What computational methods predict the reactivity or binding affinity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Gaussian 09/16 calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinases) by leveraging the fluorine atoms’ electronegativity for hydrogen bonding .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .
Advanced: How does the compound’s fluorine substitution influence its biological activity?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine atoms increase the compound’s stability against metabolic oxidation and enhance binding to hydrophobic pockets in enzymes/receptors .
- Experimental Validation :
- Fluorescence Polarization Assays : Quantify binding to targets like G-protein-coupled receptors.
- Kinase Inhibition Studies : Compare IC values against non-fluorinated analogs to isolate fluorine’s contribution .
Advanced: What crystallographic strategies are recommended for resolving its 3D structure?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data, critical for resolving fluorine atoms’ positions .
- Refinement with SHELXL : Apply twin refinement and anisotropic displacement parameters to handle potential crystal twinning or disorder .
- Validation Tools : Check for geometric outliers using CCDC Mercury and PLATON .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential volatility of fluorinated intermediates .
- Waste Disposal : Quench reactive byproducts (e.g., fluorinated acids) with aqueous bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
